2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-
CAS No.: 899-66-1
Cat. No.: VC15894505
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899-66-1 |
|---|---|
| Molecular Formula | C19H17NO2 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | 1-[(4-ethoxyphenyl)iminomethyl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C19H17NO2/c1-2-22-16-10-8-15(9-11-16)20-13-18-17-6-4-3-5-14(17)7-12-19(18)21/h3-13,21H,2H2,1H3 |
| Standard InChI Key | WZLSZRQKQUTFBX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Introduction
2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- is a complex organic compound featuring a naphthalene ring structure with an imino group. Its chemical formula is C19H17NO2, and it has a molecular weight of approximately 293.34 g/mol . This compound is characterized by the presence of a hydroxyl group on the naphthalene ring and an ethoxyphenyl imine functionality, contributing to its unique chemical properties.
Synthesis and Reactivity
The synthesis of 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- typically involves a multi-step process. The reactivity of this compound can be attributed to the presence of the hydroxyl group and the imine functionality, which can participate in various organic reactions.
Applications and Similar Compounds
This compound may find applications in various fields due to its unique structure and chemical properties. Similar compounds include:
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-Naphthalenol | C10H8O | 144.17 | Simple naphthol structure |
| 1-(4-Methoxyphenyliminomethyl)-2-naphthol | C18H15NO2 | 277.317 | Contains methoxy group |
| 2-Naphthalenol, 1-[(4-methylphenyl)imino]methyl]- | C18H15NO | 261.317 | Methyl substitution on phenyl |
| 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- | C19H17NO2 | 293.34 | Ethoxy substitution on phenyl |
Research Findings and Future Directions
Research on 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- is limited, but its unique structure suggests potential applications in organic synthesis and biological studies. Further investigation into its chemical properties and reactivity could uncover new uses in fields such as pharmaceuticals or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume